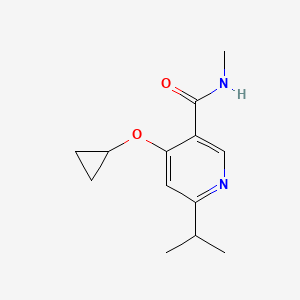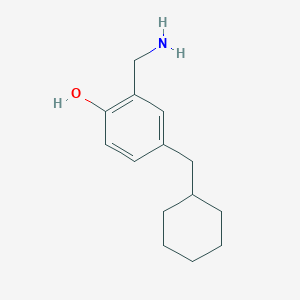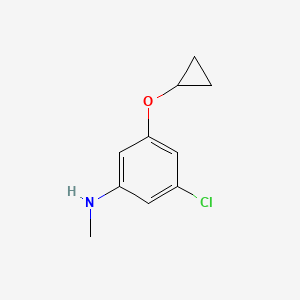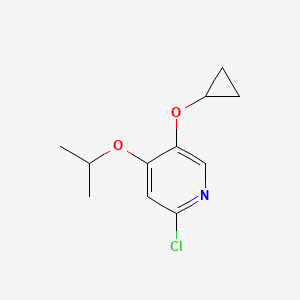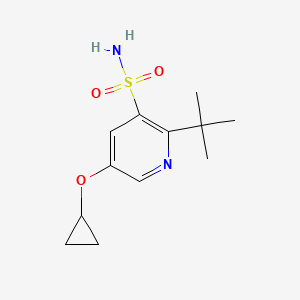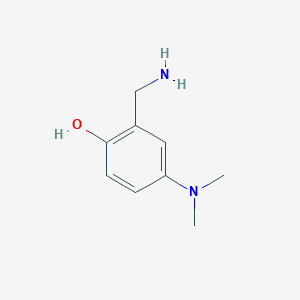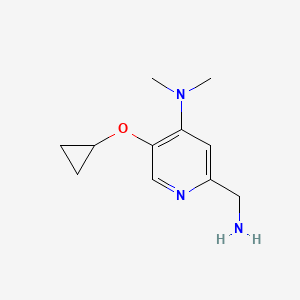
2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-4-amine is an organic compound that belongs to the class of aminomethyl-substituted pyridines This compound is characterized by the presence of an aminomethyl group at the second position, a cyclopropoxy group at the fifth position, and two N,N-dimethyl groups attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-4-amine can be achieved through several synthetic routes. One common method involves the alkylation of a pyridine derivative with an appropriate aminomethylating agent. For instance, the reaction of 5-cyclopropoxypyridine with formaldehyde and dimethylamine under acidic conditions can yield the desired compound. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the aminomethyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New compounds with substituted functional groups replacing the aminomethyl group.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropoxy and N,N-dimethyl groups contribute to its lipophilicity and ability to cross cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)pyridine: Lacks the cyclopropoxy and N,N-dimethyl groups, resulting in different chemical and biological properties.
5-Cyclopropoxypyridine: Does not contain the aminomethyl and N,N-dimethyl groups, leading to distinct reactivity and applications.
N,N-Dimethylpyridin-4-amine: Missing the aminomethyl and cyclopropoxy groups, which affects its overall behavior and uses.
Uniqueness
2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-4-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the cyclopropoxy group enhances its stability and lipophilicity, while the aminomethyl and N,N-dimethyl groups contribute to its versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C11H17N3O |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
2-(aminomethyl)-5-cyclopropyloxy-N,N-dimethylpyridin-4-amine |
InChI |
InChI=1S/C11H17N3O/c1-14(2)10-5-8(6-12)13-7-11(10)15-9-3-4-9/h5,7,9H,3-4,6,12H2,1-2H3 |
Clave InChI |
WTNDZUBKUQCQPI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=NC(=C1)CN)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


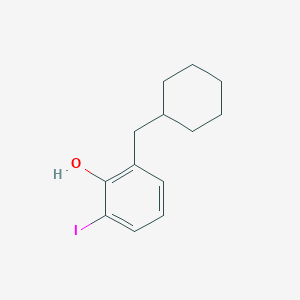
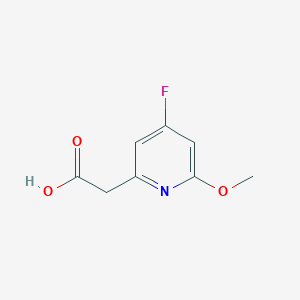
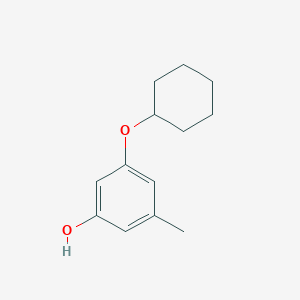
![1-Azetidinecarboxylic acid, 3-[(3-pyridinylmethyl)amino], 1,1-dimethylethyl ester](/img/structure/B14836671.png)
